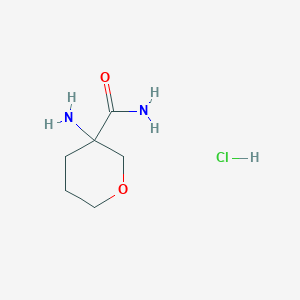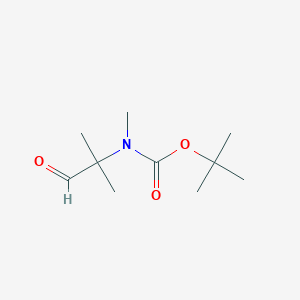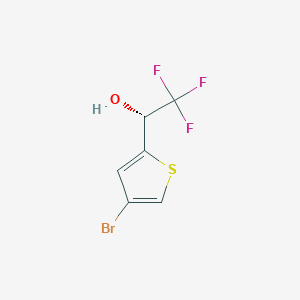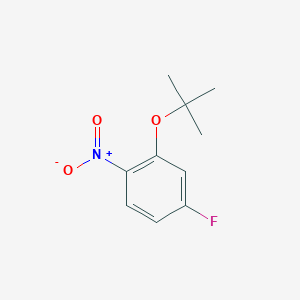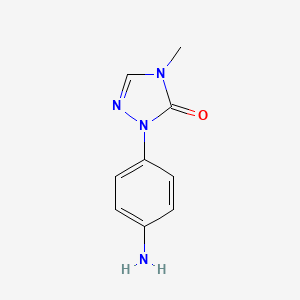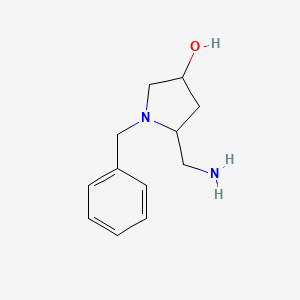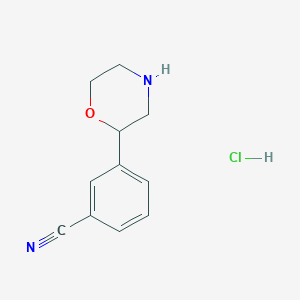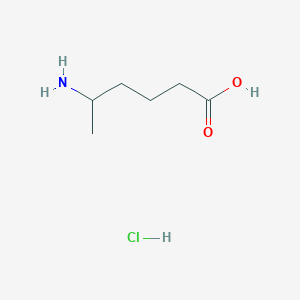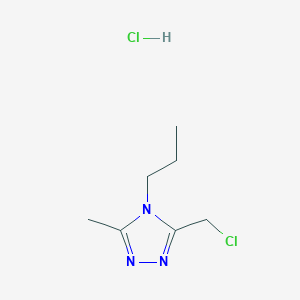
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1432681-58-7 . It has a molecular weight of 264.37 and its IUPAC name is methyl 5- (benzylthio)thiophene-2-carboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H12O2S2 . The InChI Code for this compound is 1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate and its derivatives have been subject to structural analysis to understand their molecular configuration and potential applications. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, suggesting potential in material science and pharmaceutical applications due to its stable crystal structure (Vasu et al., 2004).
Synthesis and Anti-Cancer Activity
A series of novel thiophene and benzothiophene derivatives, including compounds related to this compound, were designed, synthesized, and evaluated for their anti-cancer activity. Some of these compounds showed significant activity against various tumor cell lines, highlighting the potential of such derivatives in developing new anti-proliferative agents (R. Mohareb et al., 2016).
Preparation and Chemical Reactivity
The preparation of substituted methyl o-nitrophenyl sulfides, which are structurally related to this compound, showcases the chemical reactivity and potential applications of such compounds in synthesis and material science. The nucleophilic substitution method used for their preparation, followed by specific reactions leading to various products, illustrates the versatility of thiophene derivatives in chemical synthesis (K. Dudová et al., 2002).
Directed Metalation and Synthesis
The use of directed metalation to introduce methylsulfanyl groups into specific positions on the thiophene ring, as seen in the synthesis of diversely substituted benzo[b]thiophenes, demonstrates the strategic manipulation of thiophene derivatives for the synthesis of complex molecules. This method provides a straightforward approach to creating compounds with potential applications in organic electronics and pharmaceuticals (Chandrani Mukherjee et al., 2003).
Electrophilic Reactions and Synthetic Applications
The incorporation of thiophene moieties into electrophilic reactions, exemplified by the use of methyl thiophene-2-carboxylate and its derivatives, highlights the role of thiophene-based compounds in synthesizing complex molecules. These reactions have led to the creation of long-chain esters with remote functional groups, showcasing the utility of thiophene derivatives in organic synthesis and the development of new materials and pharmaceuticals (Yang et al., 2000).
Orientations Futures
As for the future directions, while specific information for “Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate” is not available, thiophene derivatives are a subject of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
methyl 5-benzylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNLXZYFEGPGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




